
CCF642
Overview
Description
CCF642 is a novel compound known for its potent inhibition of protein disulfide isomerases. It has shown significant anticancer activity, particularly against multiple myeloma, a type of blood cancer. The compound induces acute endoplasmic reticulum stress in cancer cells, leading to apoptosis, or programmed cell death .
Scientific Research Applications
CCF642 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study protein disulfide isomerase inhibition.
Biology: The compound is used to investigate the role of endoplasmic reticulum stress in cell death.
Medicine: this compound has shown promise as a potential therapeutic agent for multiple myeloma and other cancers.
Industry: The compound is used in the development of new anticancer drugs and as a tool for studying protein folding and misfolding
Mechanism of Action
Target of Action
CCF642, also known as AC1LYELL, is a potent inhibitor of Protein Disulfide Isomerases (PDI) . PDIs are enzymes that assist in protein folding in the endoplasmic reticulum (ER) and are crucial for the structural integrity of disulfide bond-rich proteins . The primary targets of this compound are the PDI isoenzymes A1, A3, and A4 .
Mode of Action
This compound interacts with its targets, the PDI isoenzymes, by binding to their active-site CGHCK motifs . This interaction inhibits the reductase activity of PDIs, which is essential for protein folding in the ER . This inhibition is about 100-fold more potent than other established inhibitors like PACMA 31 and LOC14 .
Biochemical Pathways
The inhibition of PDIs by this compound affects the protein folding process in the ER, leading to an increase in ER stress . This stress is caused by the accumulation of misfolded proteins, triggering the unfolded protein response (UPR) . The UPR is an adaptive reaction initiated by cells to restore ER homeostasis . The acute er stress caused by this compound is beyond repair, leading to apoptosis-inducing calcium release .
Result of Action
The acute ER stress caused by this compound in multiple myeloma cells leads to apoptosis-inducing calcium release . This results in the death of these cells, making this compound a potent anti-multiple myeloma agent . It has been shown to have broad anti-multiple myeloma activity in vitro and in vivo .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, cells that are resistant to other treatments and have high PDI expression are more sensitive to this compound . Additionally, the compound’s efficacy can be affected by the disease microenvironment, such as the bone marrow niche in multiple myeloma . .
Biochemical Analysis
Biochemical Properties
CCF642 is a potent inhibitor of protein disulfide isomerases (PDI), enzymes that play a crucial role in protein folding in the endoplasmic reticulum . It exhibits a submicromolar IC50 in multiple myeloma cell lines and binds to the PDI isoenzymes A1, A3, and A4 . In vitro, this compound inhibits PDI reductase activity about 100-fold more potently than the structurally distinct established inhibitors PACMA 31 and LOC14 .
Cellular Effects
This compound has broad anti-multiple myeloma activity . It causes acute endoplasmic reticulum (ER) stress in multiple myeloma cells, which is accompanied by apoptosis-inducing calcium release . This is consistent with PDI inhibition, as PDIs are required for protein folding in the ER .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDI through a novel mechanism . Computational modeling suggests a novel covalent binding mode in active-site CGHCK motifs . This inhibition of PDI leads to an increase in ER stress beyond repair in cancer cells, triggering apoptosis .
Temporal Effects in Laboratory Settings
This compound displays potent efficacy in an aggressive syngeneic mouse model of multiple myeloma . It prolongs the lifespan of mice engrafted with 5TGM1-luc myeloma, an effect comparable to the first-line multiple myeloma therapeutic bortezomib . This suggests that the effects of this compound are not only immediate but also long-lasting.
Dosage Effects in Animal Models
In animal models, this compound at a dosage of 10 mg/kg administered intraperitoneally three times a week significantly improved the lifespan of mice compared with a control group . This indicates that the effects of this compound can vary with different dosages, and it is well-tolerated at this dosage .
Transport and Distribution
As a small molecule, it is likely to be able to diffuse across cell membranes and reach its target, the PDIs, in the ER .
Subcellular Localization
The subcellular localization of this compound is likely to be in the ER, given its target, the PDIs, are located in the ER
Preparation Methods
The synthesis of CCF642 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the formation of a thioxothiazolidinone ring, which is then modified to introduce various substituents. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
CCF642 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
CCF642 is unique in its potent inhibition of protein disulfide isomerases compared to other compounds like PACMA 31 and LOC14. While PACMA 31 and LOC14 also inhibit protein disulfide isomerases, this compound is approximately 100 times more potent. Similar compounds include:
PACMA 31: A protein disulfide isomerase inhibitor with lower potency.
LOC14: Another protein disulfide isomerase inhibitor with distinct structural features
Properties
IUPAC Name |
(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S3/c1-21-10-4-2-9(3-5-10)16-14(18)12(24-15(16)22)8-11-6-7-13(23-11)17(19)20/h2-8H,1H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYIETQLOVDJCF-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)[N+](=O)[O-])/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CCF642?
A1: this compound functions as a potent and selective inhibitor of protein disulfide isomerase A1 (PDIA1), an enzyme crucial for protein folding within the endoplasmic reticulum (ER) [, , ]. By inhibiting PDIA1, this compound disrupts the unfolded protein response (UPR) in multiple myeloma (MM) cells, leading to an accumulation of misfolded proteins, ER stress, and ultimately, apoptosis [, , ].
Q2: Why is this compound considered a promising therapeutic for multiple myeloma?
A2: MM cells are heavily reliant on PDIA1 due to their high secretory burden of immunoglobulins and cytokines [, ]. Inhibiting PDIA1 in MM cells overwhelms their already stressed ER, leading to cell death [, ]. Importantly, this compound demonstrates selectivity for MM cells over normal hematopoietic stem and progenitor cells, suggesting a potentially favorable safety profile [].
Q3: How does the activity of this compound compare to existing treatments for multiple myeloma?
A3: Preclinical studies have shown that this compound displays potent efficacy in both in vitro and in vivo models of multiple myeloma, comparable to the first-line treatment bortezomib []. Notably, this compound remains effective against bortezomib-resistant MM cells, which exhibit increased PDIA1 expression as a compensatory mechanism []. This suggests that this compound could potentially overcome treatment resistance, a significant challenge in MM management.
Q4: What structural features of this compound contribute to its activity?
A4: While detailed structure-activity relationship (SAR) studies are ongoing, computational modeling suggests that this compound binds covalently to the active site cysteine residues (CGHCK motifs) of PDIA1 []. This interaction is thought to be responsible for its potent and irreversible inhibition of PDIA1 activity [].
Q5: What are the challenges and future directions for the development of this compound?
A5: Further research is needed to fully elucidate the long-term safety and efficacy of this compound in humans. Preclinical studies have demonstrated promising results, but clinical trials are necessary to confirm these findings. Additionally, optimizing the pharmacokinetic properties of this compound, such as its solubility and bioavailability, may further enhance its therapeutic potential. Exploring combination therapies with this compound and other anti-myeloma agents is another avenue for future investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



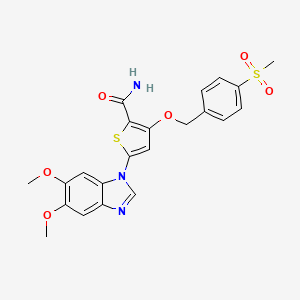
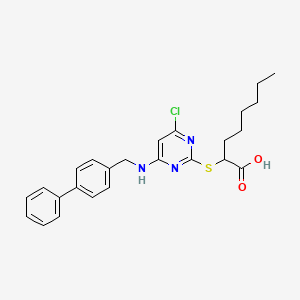
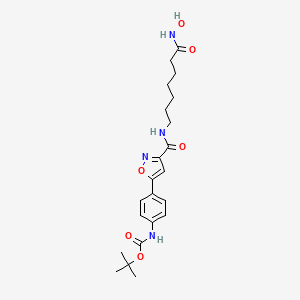


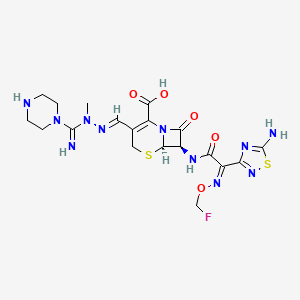

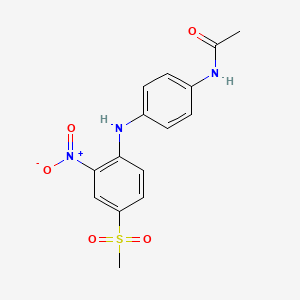


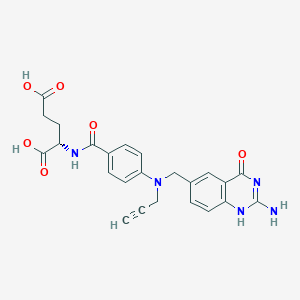

![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)
